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molecular formula C11H14O3 B1616778 Propyl p-methoxybenzoate CAS No. 6938-39-2

Propyl p-methoxybenzoate

Cat. No. B1616778
M. Wt: 194.23 g/mol
InChI Key: WEHMFTWWOGBHCR-UHFFFAOYSA-N
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Patent
US04136165

Procedure details

230 gm (1.32 mol) of anisoyl chloride were added drop by drop under agitation and cooling to a mixture of 316 gm (5.28 mol) of n-propanol and 300 ml of pyridine. The mixture was subsequently heated to 110° C. for three hours and then poured into a mixture of ice/water. The product was neutralized under cooling with half concentrated hydrochloric acid and extracted with ether. After drying, the ether phase was evaporated and the residue was fractionally distilled. The n-propyl anisate obtained had the following values:
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
316 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C([OH:15])CC.Cl.N1C=C[CH:20]=[CH:19][CH:18]=1>>[C:1]([O:10][CH2:18][CH2:19][CH3:20])(=[O:15])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Step Two
Name
Quantity
316 g
Type
reactant
Smiles
C(CC)O
Name
Quantity
300 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the ether phase was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C=C1)OC)(=O)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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